molecular formula C8H18ClNO3 B2496470 tert-butyl (2R,3S)-2-amino-3-hydroxybutanoate hydrochloride CAS No. 2375248-53-4

tert-butyl (2R,3S)-2-amino-3-hydroxybutanoate hydrochloride

Cat. No.: B2496470
CAS No.: 2375248-53-4
M. Wt: 211.69
InChI Key: OWBFRQWDQDYNNF-RIHPBJNCSA-N
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Description

Tert-butyl (2R,3S)-2-amino-3-hydroxybutanoate hydrochloride is a chemical compound that features a tert-butyl ester group, an amino group, and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (2R,3S)-2-amino-3-hydroxybutanoate hydrochloride typically involves the esterification of the corresponding amino acid. One common method involves the reaction of the amino acid with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods

Industrial production of tert-butyl esters, including this compound, often employs flow microreactor systems. These systems offer a more efficient, versatile, and sustainable approach compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (2R,3S)-2-amino-3-hydroxybutanoate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The amino group can be reduced to form an amine.

    Substitution: The tert-butyl ester group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or sodium ethoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the amino group can produce an amine.

Scientific Research Applications

Tert-butyl (2R,3S)-2-amino-3-hydroxybutanoate hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl (2R,3S)-2-amino-3-hydroxybutanoate hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a substrate or inhibitor in enzymatic reactions, influencing biochemical pathways. The specific pathways and targets depend on the context of its use in research or therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl (2R,3S)-2-amino-3-hydroxybutanoate
  • Tert-butyl (2R,3S)-2-amino-3-hydroxybutanoate acetate
  • Tert-butyl (2R,3S)-2-amino-3-hydroxybutanoate sulfate

Uniqueness

Tert-butyl (2R,3S)-2-amino-3-hydroxybutanoate hydrochloride is unique due to its specific combination of functional groups and stereochemistry. This uniqueness allows it to participate in a variety of chemical reactions and makes it a valuable compound for research and industrial applications .

Biological Activity

Tert-butyl (2R,3S)-2-amino-3-hydroxybutanoate hydrochloride, also known as (2S,3R)-tert-butyl 2-amino-3-hydroxybutanoate hydrochloride, is a compound of significant interest in biochemical research due to its structural characteristics and potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and potential applications in therapeutic contexts.

  • Chemical Formula : C8H18ClNO3
  • CAS Number : 69320-90-7
  • Molecular Structure : The compound features a tert-butyl group which contributes to its steric properties and influences its reactivity and stability in biological systems.

The biological activity of this compound primarily involves its interactions with various enzymes and receptors. The compound can act as a substrate or inhibitor, modulating the activity of these targets and influencing multiple biochemical pathways.

Key Mechanisms:

  • Enzyme Interaction : The compound's ability to form hydrogen bonds allows it to interact effectively with proteins and enzymes, potentially influencing their activity.
  • Metabolic Pathways : Research indicates that compounds similar to this may play roles in metabolic pathways, suggesting potential therapeutic applications.

Biological Activities

The compound exhibits various biological activities that have been documented in scientific literature:

  • Antimicrobial Activity : Some studies suggest that derivatives of this compound may possess antimicrobial properties, making them candidates for antibiotic development .
  • Neuroprotective Effects : Research into related compounds has indicated potential neuroprotective effects, particularly in models of neurodegenerative diseases .
  • Modulation of Metabolic Processes : The compound may influence metabolic processes through its interactions with metabolic enzymes, impacting biosynthetic pathways .

Comparative Analysis with Similar Compounds

A comparative analysis highlights the uniqueness of this compound among structurally similar compounds:

Compound NameStructural FeaturesUniqueness
(2S,3R)-Benzyl 2-amino-3-hydroxybutanoate hydrochlorideBenzyl group instead of tert-butylDifferent hydrophobicity affecting solubility
(2S,3R)-Methyl 2-amino-3-hydroxybutanoate hydrochlorideMethyl group instead of hydroxylVariation in reactivity due to sterics
(2S,3R)-Ethyl 2-amino-3-hydroxybutanoate hydrochlorideEthyl group instead of tert-butylAltered pharmacokinetics due to size

Case Studies

Several case studies have explored the biological implications of this compound:

  • Study on Enzyme Inhibition : A study demonstrated that this compound inhibited specific enzymes involved in amino acid metabolism, suggesting a role in regulating metabolic pathways.
  • Neuroprotective Study : In a model of neurodegeneration, the compound showed promise in protecting neuronal cells from apoptosis induced by oxidative stress . This suggests potential applications in neurodegenerative disease therapies.

Properties

IUPAC Name

tert-butyl (2R,3S)-2-amino-3-hydroxybutanoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO3.ClH/c1-5(10)6(9)7(11)12-8(2,3)4;/h5-6,10H,9H2,1-4H3;1H/t5-,6+;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWBFRQWDQDYNNF-RIHPBJNCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)OC(C)(C)C)N)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]([C@H](C(=O)OC(C)(C)C)N)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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